molecular formula C11H9ClN2O B8331500 2-(3-Chloro-isoquinolin-1-yl)acetamide

2-(3-Chloro-isoquinolin-1-yl)acetamide

Cat. No.: B8331500
M. Wt: 220.65 g/mol
InChI Key: NBBOYSRWZDDKHM-UHFFFAOYSA-N
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Description

2-(3-Chloro-isoquinolin-1-yl)acetamide is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at position 3 and an acetamide group at position 1. The chlorine substituent at position 3 likely enhances electronic effects and steric interactions, influencing binding affinity and metabolic stability.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(3-chloroisoquinolin-1-yl)acetamide

InChI

InChI=1S/C11H9ClN2O/c12-10-5-7-3-1-2-4-8(7)9(14-10)6-11(13)15/h1-5H,6H2,(H2,13,15)

InChI Key

NBBOYSRWZDDKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2CC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline-Based Acetamides

Substituent Position and Electronic Effects
  • Target Compound: 2-(3-Chloro-isoquinolin-1-yl)acetamide Structure: Chloro at isoquinoline C3; acetamide at C1.
  • QF9 (2-(3-Chloro-5-cyanophenyl)-N-(isoquinolin-4-yl)acetamide) Structure: Chloro and cyano groups on the phenyl ring; acetamide attached to isoquinoline C4. Key Features: The cyano group increases polarity, which may affect solubility and target interactions .
  • 2-(3-Methyl-1-oxoisoquinolin-2(1H)-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide (3o) Structure: Methyl at isoquinoline C3; ketone at C1; bulky tert-leucine-derived substituent.
Molecular Weight and Complexity
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₁H₉ClN₂O 220.66 g/mol Cl (C3), acetamide (C1)
QF9 C₁₈H₁₂ClN₃O 321.76 g/mol Cl (phenyl C3), CN (phenyl C5)
3o C₂₂H₃₁N₂O₂ 355.50 g/mol Me (C3), 1-oxo, branched alkyl chain

Benzothiazole-Based Acetamides (Patent Compounds)

  • N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Structure: Benzothiazole replaces isoquinoline; ethoxy and chloro substituents. Key Features: Benzothiazole’s planar structure may enhance DNA intercalation or enzyme inhibition .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

    • Structure : Trifluoromethyl and trimethoxy groups increase lipophilicity and metabolic resistance .
Comparison with Isoquinoline Analogs
  • Electronic Effects: Benzothiazoles exhibit stronger electron-withdrawing properties than isoquinolines.
  • Synthetic Flexibility : Patent compounds use diverse aryl groups (e.g., methoxy, trifluoromethyl) for activity optimization .

Phenylacetamide Derivatives

  • 2-(2-Hydroxyphenyl)acetamide Sulfate vs. 2-(3-Hydroxyphenyl)acetamide Sulfate
    • Key Finding : Ortho vs. meta hydroxyl positioning drastically alters metabolite identification and excretion profiles .
    • Relevance : Highlights the critical role of substituent placement in biological activity and analytical characterization.

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